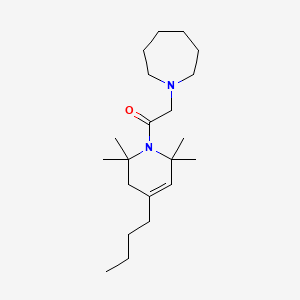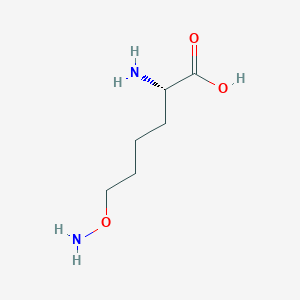![molecular formula C12H25N3 B13951022 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process . This method is known for its high selectivity and good yields. The reaction conditions often involve the use of aldehydes and cyclobutanol derivatives under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminocarbonylation , strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The spirocyclic structure contributes to its binding affinity and specificity, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate
- {1,7-dioxaspiro[4.5]decan-2-yl}methanamine
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Uniqueness
Compared to similar compounds, 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine stands out due to its specific aminomethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. Its unique structure also contributes to its high binding affinity and specificity in biological applications.
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
2-[8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,13-14H2 |
InChI Key |
TWEIWKUJJLDQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


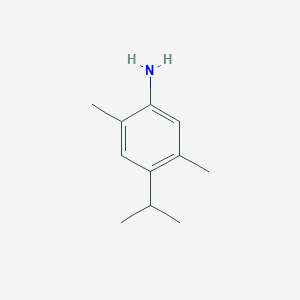


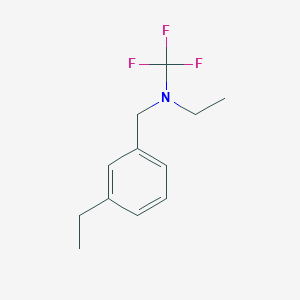
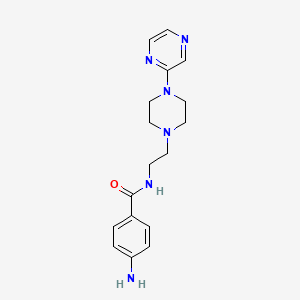
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)



